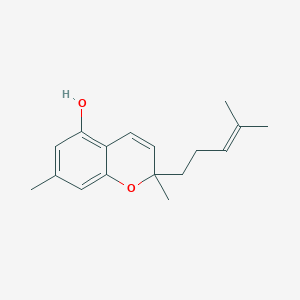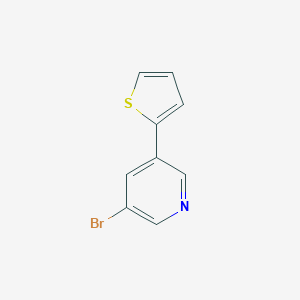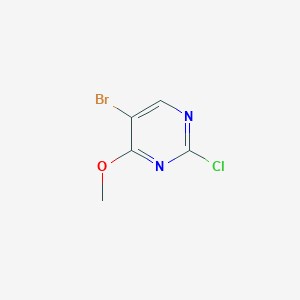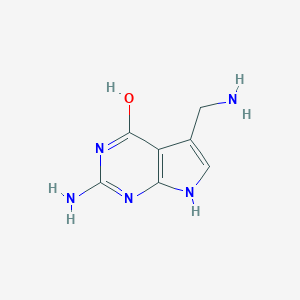
Icosapent sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eicosapentaenoic Acid (sodium salt) is a sodium salt form of eicosapentaenoic acid, an omega-3 polyunsaturated fatty acid. It is primarily found in marine organisms such as fish oil and algae. Eicosapentaenoic acid is known for its beneficial effects on cardiovascular health, anti-inflammatory properties, and its role as a precursor for various eicosanoids, which are signaling molecules that play crucial roles in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eicosapentaenoic acid can be synthesized from alpha-linolenic acid through a series of enzymatic reactions involving desaturation and elongation. The process involves the condensation of malonyl-CoA to alpha-linolenic acid, followed by reduction, dehydration, and further elongation steps .
Industrial Production Methods: Commercially, eicosapentaenoic acid is primarily obtained from fish oil. The extraction process involves the following steps:
Extraction: Fish oil is extracted from fish tissues using solvents or mechanical pressing.
Purification: The extracted oil is purified to remove impurities and concentrate the eicosapentaenoic acid content.
Conversion to Sodium Salt: The purified eicosapentaenoic acid is then converted to its sodium salt form by reacting it with sodium hydroxide.
Chemical Reactions Analysis
Types of Reactions: Eicosapentaenoic acid (sodium salt) undergoes various chemical reactions, including:
Oxidation: Eicosapentaenoic acid can be oxidized to form hydroperoxides and other oxidation products. This reaction is often catalyzed by enzymes such as lipoxygenases.
Reduction: Reduction of eicosapentaenoic acid can lead to the formation of saturated fatty acids.
Substitution: Eicosapentaenoic acid can undergo substitution reactions, particularly at the carboxyl group, to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen and lipoxygenase enzymes. Conditions typically involve the presence of oxygen and a suitable catalyst.
Reduction: Hydrogen gas and metal catalysts such as palladium or nickel are commonly used for reduction reactions.
Substitution: Alcohols and amines are common reagents for esterification and amidation reactions, respectively.
Major Products:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Scientific Research Applications
Eicosapentaenoic acid (sodium salt) has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various eicosanoids and other bioactive molecules.
Biology: Eicosapentaenoic acid is studied for its role in cell membrane fluidity, signaling pathways, and gene expression.
Medicine: It is used in the treatment of cardiovascular diseases, inflammation, and metabolic disorders.
Mechanism of Action
Eicosapentaenoic acid (sodium salt) is often compared with other omega-3 fatty acids such as docosahexaenoic acid and alpha-linolenic acid:
Docosahexaenoic Acid: Both eicosapentaenoic acid and docosahexaenoic acid are long-chain omega-3 fatty acids found in fish oil. Docosahexaenoic acid has a longer carbon chain and more double bonds, making it more unsaturated.
Alpha-linolenic Acid: Alpha-linolenic acid is a shorter-chain omega-3 fatty acid found in plant oils.
Uniqueness of Eicosapentaenoic Acid: Eicosapentaenoic acid is unique due to its specific role in reducing inflammation and its efficacy in cardiovascular protection. It serves as a direct precursor for anti-inflammatory eicosanoids, which distinguishes it from other omega-3 fatty acids .
Comparison with Similar Compounds
- Docosahexaenoic Acid
- Alpha-linolenic Acid
- Stearidonic Acid
Properties
CAS No. |
73167-03-0 |
|---|---|
Molecular Formula |
C20H29NaO2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
sodium;icosa-5,8,11,14,17-pentaenoate |
InChI |
InChI=1S/C20H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22);/q;+1/p-1 |
InChI Key |
RBZYGQJEMWGTOH-UHFFFAOYSA-M |
SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+] |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)[O-].[Na+] |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+] |
Synonyms |
EPA; Timnodonic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B163190.png)






